Cyclopropylamino Group Confers Regioselective Antiviral Activity Not Observed with Alternative Pyrimidine Substitution Patterns
In a study of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, the O(6)-isomer derived from a 2-cyclopropylamino-4-hydroxypyrimidine precursor exhibited antiviral activity against herpesviruses and retroviruses, including HIV-1 and HIV-2. In contrast, the corresponding N(1)-isomer displayed no detectable antiviral activity under identical assay conditions [1]. This demonstrates that the cyclopropylamino substitution at the 2-position, in conjunction with the 4-hydroxy moiety, contributes to a critical regiospecificity in the resulting active compound.
| Evidence Dimension | Antiviral activity (qualitative presence/absence) |
|---|---|
| Target Compound Data | Active (inhibition of HSV-1, HSV-2, VZV, CMV, MSV, HIV-1, HIV-2) |
| Comparator Or Baseline | N(1)-isomer: No antiviral activity detected |
| Quantified Difference | Active vs. Inactive |
| Conditions | In vitro antiviral assays against DNA viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (MSV, HIV-1, HIV-2). |
Why This Matters
Procurement of the correct 2-cyclopropylamino-4-hydroxypyrimidine scaffold is essential for replicating the regioselective antiviral activity reported in this compound class.
- [1] Holý, A. et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. J Med Chem, 45(9), 1918-1929. DOI: 10.1021/jm011095y. View Source
